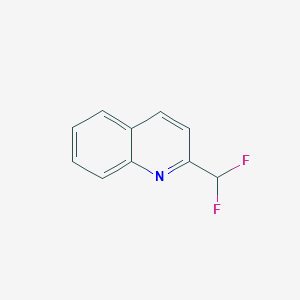

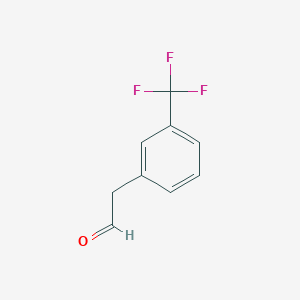

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Übersicht

Beschreibung

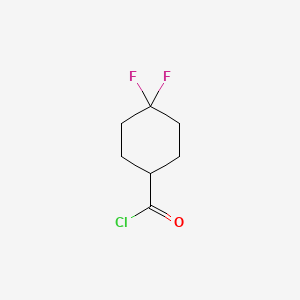

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Acetalization

In the realm of synthetic organic chemistry, "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" has been studied for its role in organocatalytic acetalization. Kotke and Schreiner (2006) demonstrated an acid-free, organocatalytic acetalization of aldehydes and ketones using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method allows for the conversion of acid-labile and unsaturated aldehydes into their acetals under mild conditions, showcasing the versatility of trifluoromethylated compounds in facilitating neutral, double hydrogen bonding catalysis with high efficiency and practicality (Kotke & Schreiner, 2006).

Lewis Acid Catalysis

King, Tsunoda, and Gabbaï (2002) explored the complexation capabilities of trifluoromethylated phenyl compounds through the study of trimeric perfluoro-ortho-phenylene mercury's interaction with various organic carbonyls. This research highlighted the potential of trifluoromethylated phenyl compounds in developing new tridentate Lewis acids for complexation and catalysis applications, broadening the scope of their use in organic synthesis (King, Tsunoda, & Gabbaï, 2002).

Catalytic Applications in Synthesis

The synthesis of benzofurans, an important structural motif in many natural products and pharmaceuticals, has been achieved using "this compound" derivatives. Nakamura, Mizushima, and Yamamoto (2005) reported a platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals, leading to 3-(alpha-alkoxyalkyl)benzofurans. This research opens avenues for the use of trifluoromethylated compounds in the synthesis of complex organic molecules (Nakamura, Mizushima, & Yamamoto, 2005).

Green Chemistry and Catalysis

In the field of green chemistry, Yadav and Gawade (2013) developed a novel superacidic sulfated zirconia catalyst by combustion synthesis for the isomerization of styrene oxide to 2-phenyl acetaldehyde. This process exemplifies the application of trifluoromethylated compounds in environmentally friendly catalysis, offering a robust, recyclable catalyst that performs under mild conditions with high selectivity and atom economy (Yadav & Gawade, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHOLZIJDWJFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611597 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-31-6 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.